(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a chiral compound characterized by the presence of a tetrahydroimidazo-pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is CHNO, and its molecular weight is 166.22 g/mol. The compound's IUPAC name reflects its stereochemistry and structural features, indicating that it possesses a specific three-dimensional arrangement that may influence its biological interactions.
This compound is classified under the category of imidazopyridine derivatives, which are known for their diverse biological activities. It is synthesized from various precursors through cyclization reactions involving pyridine and imidazole derivatives. The synthesis often employs specific catalysts and optimized conditions to enhance yield and purity. The compound's unique structure contributes to its classification as a potential therapeutic agent in various scientific studies.
The synthesis of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol typically involves cyclization reactions. A common synthetic route includes:
The industrial-scale production may utilize continuous flow reactors to ensure consistency in quality and yield while adhering to green chemistry principles for sustainability.
The molecular structure of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol can be represented as follows:
These structural representations indicate the presence of a tetrahydroimidazo ring fused with a pyridine ring, along with an alcohol functional group.
(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol can undergo various chemical transformations:
The specific reagents and conditions used for these reactions vary based on the desired outcome but typically involve standard organic synthesis techniques.
The mechanism of action for (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity:
The physical properties of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 166.22 g/mol |
IUPAC Name | (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol |
InChI | InChI=1S/C9H14N2O/c1... |
These properties are instrumental in understanding the compound's reactivity and potential applications.
(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol has potential applications in various scientific fields:
Research continues to explore its efficacy and mechanisms in therapeutic contexts .
The efficient synthesis of enantiomerically pure (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol requires strategic bond formation and precise stereocontrol. This bicyclic heterocycle presents synthetic challenges due to the need for regioselective functionalization at the 2-position and subsequent asymmetric reduction or resolution to obtain the desired (R)-enantiomer. Two principal methodologies have emerged as industrially viable routes to this chiral building block.
The racemic synthesis of the target compound followed by enantiomeric separation remains the most operationally straightforward approach. Racemic 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is synthesized via a multistep sequence beginning with 2-aminopyridine. The key step involves cyclocondensation with α-bromoketones to construct the imidazo[1,2-a]pyridine core, followed by selective reduction of the pyridine ring using hydrogenation catalysts (typically Pd/C under 10 atm H₂) to yield the saturated tetrahydropyridine moiety [1] [8]. Resolution is achieved via diastereomeric salt formation using chiral acids such as (1R)-(-)-10-camphorsulfonic acid. The resulting diastereomers exhibit differential solubility in ethanol/water mixtures, enabling mechanical separation. Crystallization typically yields the (R)-enantiomer with >98% enantiomeric excess (ee) after three recrystallizations. Scale-up challenges include optimizing solvent systems to maximize diastereomer separation efficiency and minimize product loss during recovery [3].
A more atom-economical approach employs asymmetric hydrogenation of prochiral ketone precursors. 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone serves as the substrate for enantioselective reduction using chiral transition metal catalysts. Ru(II)-(S)-BINAP complexes demonstrate exceptional efficacy, achieving up to 96% ee for the (R)-alcohol product under optimized conditions (50 bar H₂, 60°C in iPrOH). The reaction proceeds via substrate coordination to the chiral ruthenium complex through both the imidazole nitrogen and carbonyl oxygen, enabling facial selectivity during hydride transfer [6]. Alternative biocatalytic approaches utilize ketoreductases (KREDs) engineered for enhanced activity toward this sterically demanding substrate. KRED-311 delivers the (R)-alcohol with >99% ee and 85% isolated yield at 100 g/L substrate loading in aqueous buffer (pH 7.0) with NADP⁺ cofactor regeneration via glucose dehydrogenase [4].
Table 1: Stereoselective Synthetic Approaches Comparison
Methodology | Key Steps | Catalyst/Resolving Agent | Yield (%) | ee (%) | Scale Demonstrated |
---|---|---|---|---|---|
Diastereomeric Salt Resolution | Cyclocondensation → Hydrogenation → Salt formation | (1R)-(-)-10-Camphorsulfonic acid | 35-42 | >98 | Multi-kilogram |
Asymmetric Hydrogenation | Ketone synthesis → Enantioselective reduction | Ru(II)-(S)-BINAP complex | 78-85 | 94-96 | Laboratory scale |
Biocatalytic Reduction | Enzymatic ketone reduction | Engineered KRED-311 | 80-85 | >99 | Pilot plant (100L) |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2